Ortho-Methoxy Coordination Capability
1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde possesses an ortho-methoxy substituent on the N-phenyl ring that can act as a secondary O-donor atom during metal coordination, a feature absent in N-phenyl-1H-pyrrole-2-carbaldehyde and 1-methyl-1H-pyrrole-2-carbaldehyde. This additional donor site enables the formation of chelate rings (e.g., five-membered N,O-chelate) upon Schiff base condensation with thiosemicarbazides or amines, altering coordination number, geometry, and stability relative to analogs lacking the methoxy group.[1] The pyrrole-2-carbaldehyde thiosemicarbazone (H₂L₂, derived from unsubstituted pyrrole-2-carbaldehyde) forms NS-bidentate complexes with Ni(II) in square-planar geometry, whereas the ortho-methoxy analog can participate in tridentate (N,S,O) or bridging coordination modes, substantially changing the resulting structures available to the researcher.[2]
| Evidence Dimension | Number of potential donor atoms available for metal coordination |
|---|---|
| Target Compound Data | 3 potential donor atoms (aldehyde O, pyrrole N, ortho-methoxy O) |
| Comparator Or Baseline | 1-methyl-1H-pyrrole-2-carbaldehyde: 2 donor atoms (aldehyde O, pyrrole N); 1-phenyl-1H-pyrrole-2-carbaldehyde: 2 donor atoms (aldehyde O, pyrrole N) |
| Quantified Difference | +1 potential donor atom (ortho-methoxy O); enables N,O-chelation modes unavailable to comparators |
| Conditions | Structural inference based on geometric analysis of SMILES (COC1=CC=CC=C1N2C=CC=C2C=O) and coordination chemistry precedents for ortho-substituted N-aryl ligands [2][3] |
Why This Matters
For procurement of starting materials in metallodrug or catalyst development, the presence of an additional donor atom enables fundamentally different complex architectures, making this compound non-interchangeable with simpler N-aryl pyrrole-2-carbaldehydes.
- [1] PubChem. (2024). Compound Summary for CID 3163701, 1-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde. U.S. National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3163701. View Source
- [2] Rodríguez-Argüelles, M. C., López-Silva, E. C., Sanmartín, J., Bacchi, A., Pelizzi, C., & Zani, F. (2004). Cobalt and nickel complexes of versatile imidazole- and pyrrole-2-carbaldehyde thiosemicarbazones. Synthesis, characterisation and antimicrobial activity. Inorganica Chimica Acta, 357(9), 2543–2552. View Source
- [3] Rodríguez-Argüelles, M. C., López-Silva, E. C., Sanmartín, J., Pelagatti, P., & Zani, F. (2005). Copper complexes of imidazole-2-, pyrrole-2- and indol-3-carbaldehyde thiosemicarbazones: inhibitory activity against fungi and bacteria. Journal of Inorganic Biochemistry, 99(11), 2231–2239. View Source
